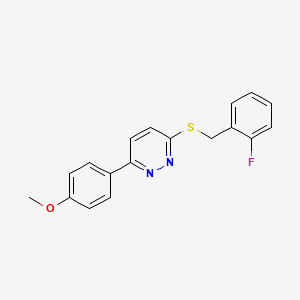

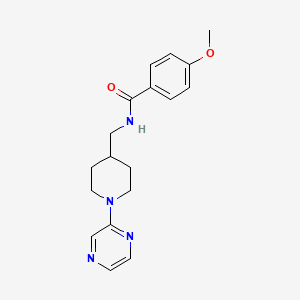

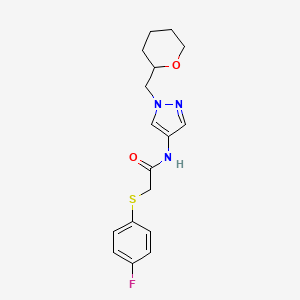

Ethyl 4-amino-3-nitrobenzimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Amidination Reagent in Protein Modification

Ethyl 4-amino-3-nitrobenzimidate and related compounds are utilized as amidination reagents in protein chemistry. A study by Müller and Pfleiderer (1978) demonstrated the use of a similar compound, Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, for protein modification without significantly reducing enzymatic activities. This application is crucial for studying protein functions and interactions (Müller & Pfleiderer, 1978).

Formation of N-Nitroimides

Katritzky and Mitchell (1973) discussed the conversion of compounds like 1-Aminobenzimidazole into N-nitroimides using ethyl nitrate and sodium ethoxide. This reaction forms part of a larger group of chemical transformations essential for creating various organic compounds, some of which have explosive properties (Katritzky & Mitchell, 1973).

Synthesis of Disperse Azo Dyes

The chemical has been used in synthesizing disperse azo dyes. Karcı and Demirçalı (2006) describe using 2-aminobenzimidazole, which reacts with ethyl cyanoacetate, to synthesize azopyrimidone dyes. These dyes have applications in coloring textiles and other materials (Karcı & Demirçalı, 2006).

Nonlinear Optical Properties in Chromophores

Yan (2003) conducted a study on chromophores, including compounds like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene. These compounds show potential in nonlinear optical applications, which are significant in photonics and telecommunications (Yan, 2003).

Reducing Agent in Synthesis of Organic Compounds

Ethyl 4-amino-3-nitrobenzimidate can serve as a reducing agent in synthesizing various organic compounds. Dinçer (2002) demonstrated its use in reducing dinitrobenzimidazoles to amino-nitrobenzimidazoles, which have diverse applications in chemical synthesis (Dinçer, 2002).

Electrochemical Studies in Ionic Liquids

Ghilane et al. (2010) explored the electrochemical oxidation of primary amines, including compounds similar to Ethyl 4-amino-3-nitrobenzimidate, in ionic liquids. This study is relevant for understanding electrochemical processes in non-traditional solvents (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-amino-3-nitrobenzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZBKBNXWMLBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-nitrobenzimidate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)